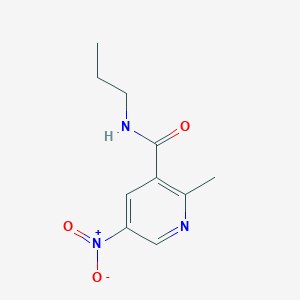
Maleic hydrazide choline salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide solution to obtain maleic hydrazide .
Industrial Production Methods
In industrial settings, maleic hydrazide is often formulated as its potassium salt due to its higher water solubility, which allows for better penetration into plants. The potassium salt of maleic hydrazide is produced by dissolving maleic hydrazide in suitable solvents along with other necessary formulants .
Análisis De Reacciones Químicas
Types of Reactions
Maleic hydrazide choline salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: Mild oxidation produces compounds that react instantly with dienes to form crystalline derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups under specific conditions.
Major Products
The major products formed from these reactions include crystalline derivatives and various substituted compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Maleic hydrazide choline salt has a wide range of applications in scientific research:
Chemistry: Used as a plant growth regulator and herbicide, it helps in studying plant physiology and growth patterns.
Medicine: Its potential genotoxic effects at high doses are studied for understanding DNA repair processes.
Industry: Widely used in agriculture to control sprouting in stored crops like potatoes, onions, and garlic.
Mecanismo De Acción
Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .
Comparación Con Compuestos Similares
Similar Compounds
Potassium salt of maleic hydrazide: Similar in function but with higher water solubility, allowing for better plant penetration.
Diethanolamine salt of maleic hydrazide: Used in commercial formulations for tobacco plants.
Uniqueness
Maleic hydrazide choline salt is unique due to its specific formulation with choline, which enhances its effectiveness as a plant growth regulator. Its ability to suppress growth and induce dormancy in a wide range of crops makes it a valuable tool in agriculture .
Propiedades
Número CAS |
61167-10-0 |
|---|---|
Fórmula molecular |
C9H17N3O3 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate |
InChI |
InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1 |
Clave InChI |
ATBGNNCHICEGFV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)


![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)



![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

